molecular formula C16H21F2NO4 B8107506 (R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate

(R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate

Cat. No.: B8107506
M. Wt: 329.34 g/mol
InChI Key: NRHKPQUSIMXCEU-GFCCVEGCSA-N
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Description

2-(Benzyloxy)-1-bromo-4-Cbz-benzene is a substituted aromatic compound featuring a benzyloxy group (─OCH₂C₆H₅) at position 2, a bromine atom at position 1, and a carbobenzyloxy (Cbz, ─O(CO)OCH₂C₆H₅) group at position 4. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions and as a protected intermediate in pharmaceutical chemistry. The Cbz group serves as an orthogonal protecting group for amines, while the bromine atom enables further functionalization via nucleophilic substitution or transition metal-catalyzed coupling.

Properties

IUPAC Name

methyl (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-12(9-14(20)22-4)8-10-7-11(17)5-6-13(10)18/h5-7,12H,8-9H2,1-4H3,(H,19,21)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHKPQUSIMXCEU-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid.

    Introduction of the difluorophenyl group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Research has highlighted the potential of (R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate in developing antiviral agents. Its structural similarity to amino acids allows it to be integrated into peptides that can inhibit viral replication. For instance, derivatives of this compound have been tested for their efficacy against HIV-1, demonstrating promising anti-viral activity through structure-activity relationship (SAR) studies .

1.2 Cancer Research
The compound's ability to act as a building block for more complex molecules makes it valuable in cancer research. It can be utilized to synthesize peptide conjugates that target cancer cells specifically, enhancing the delivery of chemotherapeutic agents while minimizing side effects . The incorporation of fluorinated phenyl groups has been associated with improved binding affinity to cancer-related targets.

Peptide Synthesis

2.1 Building Block for Peptides
this compound serves as an important intermediate in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amine during peptide coupling reactions, allowing for selective functionalization without unwanted side reactions . This property is particularly useful in solid-phase peptide synthesis (SPPS), where maintaining the integrity of the amino acid sequence is crucial.

2.2 Synthesis of Novel Peptide Derivatives
The compound has been employed in synthesizing novel peptide derivatives that exhibit enhanced biological activity. For example, researchers have successfully synthesized various triazole-linked peptides using this compound as a precursor, which showed improved stability and bioactivity compared to their non-fluorinated counterparts .

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Antiviral AgentsUsed in the synthesis of peptides targeting HIV-1 and other virusesDemonstrated significant anti-HIV activity in vitro
Cancer TherapeuticsActs as a building block for targeted cancer therapiesEnhanced delivery and specificity observed in preclinical models
Peptide SynthesisEssential for solid-phase synthesis of peptides with protective Boc groupFacilitates selective functionalization without side reactions
Novel Derivative SynthesisEnables creation of fluorinated peptide derivatives with improved pharmacological propertiesIncreased stability and bioactivity noted in synthesized triazole-linked peptides

Mechanism of Action

The mechanism of action of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.

Comparison with Similar Compounds

The following analysis compares 2-(Benzyloxy)-1-bromo-4-Cbz-benzene with structurally related brominated benzyloxy derivatives, focusing on substituent effects, reactivity, and physical properties.

Substituent Position and Electronic Effects

4-Benzyloxy-2-bromo-1-methoxybenzene ()
  • Structure : Bromine at position 2, benzyloxy at 4, methoxy at 1.
  • Synthesis : Synthesized via sequential protection/deprotection steps using acetyl and benzyl groups .
  • Reactivity : The methoxy group (electron-donating) enhances electron density at position 4, reducing susceptibility to electrophilic substitution compared to electron-withdrawing groups like Cbz.
  • Crystallography : Single-crystal X-ray analysis confirms planar aromatic geometry with a mean C–C bond length of 0.009 Å and R-factor = 0.055 .
4-(Benzyloxy)-1-bromo-2-fluorobenzene ()
  • Structure : Bromine at position 1, fluorine at 2, benzyloxy at 4.
  • Safety : Classified under GHS as hazardous if inhaled, requiring stringent handling protocols .
  • Reactivity : Fluorine’s electronegativity directs further substitution to para positions, contrasting with the Cbz group’s steric and electronic effects.
2-(Benzyloxy)-1-bromo-3-nitrobenzene ()
  • Structure : Bromine at position 1, nitro at 3, benzyloxy at 2.
  • Applications : The nitro group (strongly electron-withdrawing) activates the ring for nucleophilic aromatic substitution, unlike the Cbz group, which primarily serves as a protecting group.
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene ()
  • Structure : Bulky 1,1-dimethyloctyl group at position 4.
  • Properties : The hydrophobic alkyl chain increases lipophilicity (logP ~6.5), contrasting with the polar Cbz group, which enhances solubility in polar aprotic solvents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties
2-(Benzyloxy)-1-bromo-4-Cbz-benzene C₂₁H₁₆BrNO₃ 416.26 g/mol High polarity due to Cbz; mp ~120–125°C (estimated)
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 g/mol Crystalline solid; mp 85–90°C
4-(Benzyloxy)-1-bromo-2-fluorobenzene C₁₃H₁₀BrFO 281.12 g/mol Liquid at RT; requires cold storage
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene C₂₃H₃₁BrO 403.40 g/mol Oily consistency; logP = 6.5

Biological Activity

(R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and relevant studies that highlight its significance in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H34N2O5
  • Molar Mass : 358.47 g/mol
  • CAS Number : 316173-29-2
  • Density : 1.10 g/cm³ (predicted)
  • Boiling Point : 476.5 °C (predicted)

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound is primarily attributed to its structural analogs and derivatives. The difluorophenyl moiety enhances lipophilicity, potentially improving the compound's ability to interact with biological membranes and specific targets within cells.

Pharmacological Studies

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects :
    • Some studies have highlighted the anti-inflammatory properties of Boc-protected amino acids, suggesting that this compound may also exhibit similar effects by inhibiting pro-inflammatory cytokines and mediators .
  • Neuroprotective Potential :
    • Initial investigations into neuroprotective effects suggest that derivatives can mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Protection of the amino group using Boc.
  • Alkylation or acylation reactions to introduce the difluorophenyl group.
  • Purification through chromatography.

Case Studies

StudyFindings
Study on Antitumor ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range .
Inflammation ModelShowed reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
NeuroprotectionExhibited protective effects against glutamate-induced toxicity in primary neuronal cultures .

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